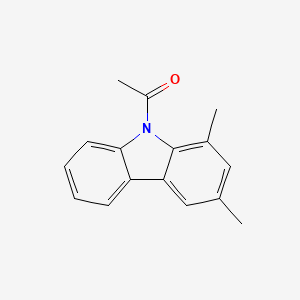
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one is a chemical compound belonging to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
准备方法
The synthesis of 1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one typically involves the reaction of 1,3-dimethylcarbazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
化学反应分析
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
科学研究应用
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex carbazole derivatives, which are valuable in organic electronics and photonics.
Biology: The compound’s derivatives have shown potential in biological assays and as fluorescent probes for imaging applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
作用机制
The mechanism of action of 1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
相似化合物的比较
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one can be compared with other carbazole derivatives such as:
1-(9-ethyl-9H-carbazol-3-yl)ethan-1-one: This compound has similar structural features but differs in its ethyl substitution, which may affect its electronic properties and reactivity.
1-(1-methyl-9H-carbazol-9-yl)ethan-1-one: The presence of a single methyl group instead of two can influence its steric and electronic characteristics, leading to different applications and reactivity profiles.
属性
分子式 |
C16H15NO |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
1-(1,3-dimethylcarbazol-9-yl)ethanone |
InChI |
InChI=1S/C16H15NO/c1-10-8-11(2)16-14(9-10)13-6-4-5-7-15(13)17(16)12(3)18/h4-9H,1-3H3 |
InChI 键 |
VOQRKTZUEQJCOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C3=CC=CC=C3N2C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


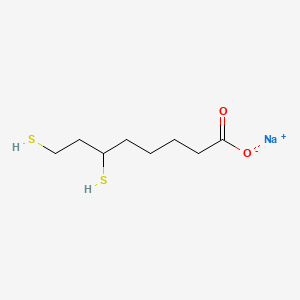

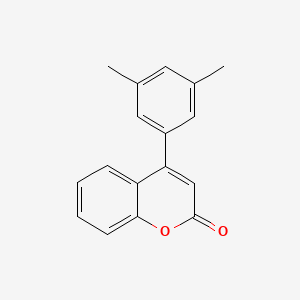
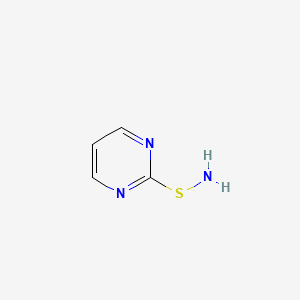
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14126550.png)
![(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14126555.png)
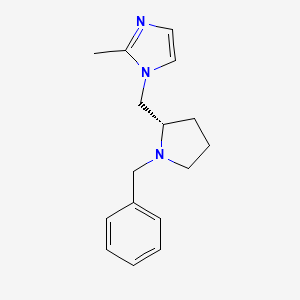
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14126564.png)
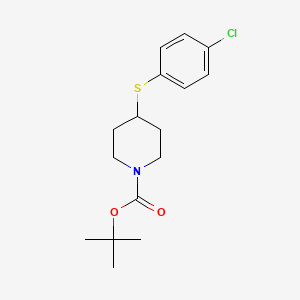
![5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14126572.png)

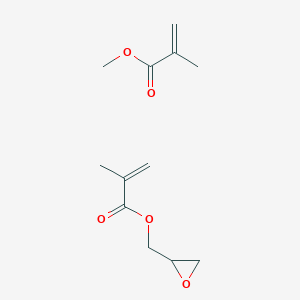

![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
